molecular formula C13H21N3O4 B1408740 tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate CAS No. 1187020-26-3

tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate

Cat. No. B1408740
CAS RN: 1187020-26-3
M. Wt: 283.32 g/mol
InChI Key: XIKKUPHZTQJBCX-UHFFFAOYSA-N
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Description

“tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate” is a chemical compound with the molecular formula C13H21N3O4 . It has an average mass of 283.323 Da and a monoisotopic mass of 283.153198 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

1. Crystallography and Molecular Structure

Research on compounds like tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate has contributed significantly to the field of crystallography. Graus et al. (2010) studied the crystal structure of similar compounds, highlighting the role of substituents in supramolecular arrangements. The study provided valuable insights into the relationship between molecular and crystal structures, particularly in the absence of solvent molecules (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

2. Conformational Analysis and Synthesis

The synthesis and conformational analysis of compounds related to tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate have been pivotal in understanding their potential in peptide synthesis. Fernandez et al. (2002) described the synthesis of similar compounds and their application as constrained surrogates in peptide synthesis, offering new perspectives in medicinal chemistry (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

3. Stereochemical Analysis

The stereochemical analysis of diazaspirodecane derivatives, including tert-butyl variants, has been crucial in understanding their chemical behavior. Guerrero-Alvarez et al. (2004) used NMR techniques to analyze the relative stereochemistry of various diazaspirodecane compounds, providing a deeper understanding of their structural properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

4. Development of Biologically Active Compounds

The chemical versatility of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate and related compounds has been explored in the development of biologically active compounds. Studies by Amirani Poor et al. (2018) on similar compounds have led to the development of novel classes of compounds with potential biological activities, highlighting the compound's significance in drug discovery (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

5. Synthesis and Pharmacological Properties

Research on tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate has extended to its synthesis and exploration of its pharmacological properties. For instance, Demong et al. (2014) discovered a novel series of spiroimidazolone-based antagonists, including tert-butyl variants, demonstrating significant pharmacological properties (Demong, Dai, Hwa, Miller, Lin, Kang, Stamford, Greenlee, Yu, Wong, Lavey, Kozlowski, Zhou, Yang, Patel, Soriano, Zhai, Sondey, Zhang, Lachowicz, Grotz, Cox, Morrison, Andreani, Cao, Liang, Meng, Mcnamara, Wong, Bradley, Feng, Belani, Chen, Dai, Gauuan, Lin, & Zhao, 2014).

properties

IUPAC Name

tert-butyl N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-12(2,3)20-11(19)14-8-4-6-13(7-5-8)9(17)15-10(18)16-13/h8H,4-7H2,1-3H3,(H,14,19)(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKKUPHZTQJBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate

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